[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
CAS No.:
Cat. No.: VC16513009
Molecular Formula: C30H41NO7
Molecular Weight: 527.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H41NO7 |
|---|---|
| Molecular Weight | 527.6 g/mol |
| IUPAC Name | [11-ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
| Standard InChI | InChI=1S/C30H41NO7/c1-4-31-14-28(15-36-2)11-10-20(32)30-18-12-17-19(37-3)13-29(35,22(26(30)31)23(33)25(28)30)21(18)24(17)38-27(34)16-8-6-5-7-9-16/h5-9,17-26,32-33,35H,4,10-15H2,1-3H3 |
| Standard InChI Key | DQTNVONSIQDYGN-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)O)O)O)COC |
Introduction
Structural and Chemical Characterization
Molecular Architecture
Carmichaenine D belongs to the hexacyclic diterpene alkaloid family, featuring a fused six-ring system with multiple oxygen- and nitrogen-containing functional groups. Its IUPAC name reflects the intricate stereochemistry:
-11-ethyl-7,8,16-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecan-4-yl benzoate .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₄₁NO₇ | |
| Molecular Weight | 527.6 g/mol | |
| Stereocenters | 12 | |
| Functional Groups | Hydroxyl (3), methoxy (2), benzoate ester |
The compound’s three-dimensional conformation, stabilized by intramolecular hydrogen bonding, likely influences its biological interactions . The benzoyloxy group at C-4 and methoxymethyl substituent at C-13 contribute to its lipophilicity, a trait often associated with membrane permeability in bioactive alkaloids.
Synthesis and Isolation
Biosynthetic Origins
While no direct studies detail Carmichaenine D’s biosynthesis, analogous diterpene alkaloids originate from ent-kaurene precursors via oxidative modifications and amination . The ethylamine moiety at N-11 suggests transamination reactions involving glutamic acid or analogous donors .
Laboratory Synthesis
Total synthesis of Carmichaenine D remains unreported, but VulcanChem outlines a hypothetical route involving:
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Core Construction: Cyclization of a geranylgeranyl diphosphate-derived intermediate to form the hexacyclic skeleton.
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Functionalization: Sequential hydroxylation, methylation, and benzoylation under stereochemical control.
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Final Assembly: Coupling of the acylated core with ethylamine via reductive amination.
| Compound | Target | Activity (IC₅₀) | Source |
|---|---|---|---|
| Aconitine | Na⁺ Channels | 0.1 μM | |
| Hypaconitine | hERG Channels | 2.3 μM | |
| Carmichaenine D* | GIRK Channels | Predicted |
*Hypothetical activity based on C-7/C-8 diol similarity to GIRK inhibitors .
Toxicological Considerations
Structural Determinants of Toxicity
The C-8 hydroxyl and C-6 methoxy groups are hypothesized to mitigate toxicity compared to non-oxygenated analogs . In Aconitum alkaloids, esterification at C-8 correlates with reduced cardiotoxicity, a feature potentially shared by Carmichaenine D .
Metabolic Fate
Predicted Phase I metabolism involves O-demethylation at C-6 and hydroxylation of the ethylamine side chain, yielding polar metabolites amenable to renal excretion.
Research Gaps and Future Directions
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Pharmacological Profiling: Prioritize assays for GIRK/hERG modulation and cytotoxicity screening.
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Synthetic Optimization: Develop enantioselective routes to enable structure-activity studies.
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Natural Source Identification: Confirm plant origins to guide bioprospecting efforts.
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